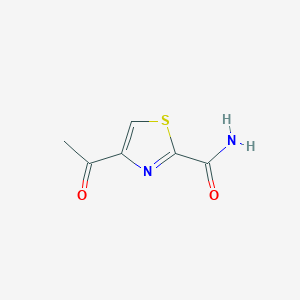

4-Acetyl-2-thiazolecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2S |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

4-acetyl-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C6H6N2O2S/c1-3(9)4-2-11-6(8-4)5(7)10/h2H,1H3,(H2,7,10) |

InChI Key |

MFLDYZYHVOAIHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C(=O)N |

Origin of Product |

United States |

The Significance of the Thiazole Carboxamide Core in Synthetic Chemistry and Material Science

The thiazole-carboxamide moiety is a foundational structural motif in the fields of synthetic chemistry and material science. ontosight.aiontosight.ai Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, provides a rigid and stable scaffold that can be readily functionalized. ijper.orgontosight.ai This inherent stability and the potential for diverse substitutions make it a valuable building block in the design and synthesis of complex molecules. ijper.orgresearchgate.net

In synthetic chemistry, the thiazole-carboxamide core serves as a versatile intermediate for the creation of a wide array of organic compounds. ontosight.aikau.edu.sa Its utility is demonstrated in the construction of larger, more complex molecular architectures, often leading to compounds with specific and desirable properties. ijper.org The presence of the carboxamide group further enhances its synthetic utility, offering a site for various chemical transformations and the introduction of diverse functional groups. ontosight.ai This adaptability allows chemists to fine-tune the electronic and steric properties of the final molecules, which is crucial for creating compounds with targeted functions.

The significance of the thiazole-carboxamide structure extends into material science, where it is explored for the development of novel materials. chemimpex.com The electronic nature of the thiazole ring, coupled with the potential for intermolecular hydrogen bonding provided by the carboxamide group, can influence the bulk properties of materials. Researchers are investigating the use of thiazole-carboxamide derivatives in the creation of materials with tailored characteristics, such as enhanced thermal stability, specific conductivity, or unique photophysical properties. chemimpex.com

The Contemporary Research Landscape of 4 Acetyl 2 Thiazolecarboxamide and Its Derivatives

Current research on 4-Acetyl-2-thiazolecarboxamide and its derivatives is active and multifaceted, with studies spanning various areas of chemical science. The core structure of this compound, featuring an acetyl group at the 4-position and a carboxamide at the 2-position of the thiazole (B1198619) ring, presents a unique combination of functional groups that researchers are keen to explore.

Recent investigations have focused on the synthesis of novel derivatives of this compound. kau.edu.sanih.gov These studies often involve modifying the carboxamide nitrogen with various substituents to create libraries of related compounds. kau.edu.sa The goal of this synthetic effort is to systematically alter the compound's properties and to understand the structure-activity relationships that govern its behavior in different chemical and biological systems. For instance, a study published in 2023 detailed the synthesis of new thiazole carboxamide derivatives and their subsequent evaluation as COX inhibitors. nih.gov

Another area of active research involves the exploration of the chemical reactivity of this compound. The acetyl group and the carboxamide functionality are both reactive sites that can participate in a variety of chemical transformations. lookchem.com Understanding this reactivity is crucial for developing new synthetic methodologies and for incorporating this scaffold into more complex molecular frameworks.

Furthermore, computational studies are being employed to predict the properties and potential applications of this compound and its analogs. researchgate.net These theoretical investigations provide valuable insights into the molecule's electronic structure, conformation, and potential interactions with other molecules, guiding experimental work and accelerating the discovery process.

Scope and Objectives for Comprehensive Investigation of the Compound

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as "disconnections." For this compound, the key disconnections involve the thiazole (B1198619) ring and its substituents.

A primary disconnection strategy targets the C-C bond between the acetyl group and the thiazole ring, and the C-N bond of the carboxamide. This approach simplifies the target molecule into a 2-aminothiazole-4-carboxylic acid derivative. Further disconnection of the thiazole ring itself, often following the logic of the Hantzsch synthesis, leads to an α-haloketone and a thioamide or thiourea (B124793) derivative. This is a common and effective strategy for constructing the thiazole core. chemhelpasap.commdpi.com

Another retrosynthetic approach involves disconnecting the C4-C5 and N3-C4 bonds of the thiazole ring, which could conceptually lead to precursors suitable for alternative cyclization strategies. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

Detailed Multistep Synthetic Routes to the Thiazole Carboxamide Scaffold

The construction of the this compound scaffold is a multistep process that requires careful planning and execution. The following sections detail the key stages of the synthesis.

Ring Formation Strategies for the Thiazole Moiety

The formation of the thiazole ring is the cornerstone of the synthesis. Several methods have been developed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. mdpi.comwikipedia.org It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or a related derivative like thiourea. mdpi.com For the synthesis of the 4-acetylthiazole core, a key starting material is an α-haloketone bearing an acetyl group.

The general mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be facilitated by heat. chemhelpasap.com

Modifications to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include the use of microwave irradiation, solid-supported catalysts, and solvent-free reaction conditions. mdpi.comscispace.com For instance, the use of silica-supported tungstosilisic acid has been reported as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| α-Haloketone Reactant | Thioamide/Thiourea Reactant | Catalyst/Conditions | Product Type | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol (B129727), heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole | mdpi.com |

| α-Bromoketone with thiazole scaffold | Thioureas | Refluxing in ethanol | 4,5′-Bisthiazole compounds | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list.

While the Hantzsch synthesis is prevalent, other cyclocondensation methods exist for forming the thiazole ring. elsevierpure.comnih.govacs.org One such approach involves the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas or thioamides. elsevierpure.comnih.gov This method provides a route to thiazoles through a different set of starting materials and reaction intermediates.

Another strategy involves the cyclization of active methylene (B1212753) isocyanides with carbodithioates. organic-chemistry.org Furthermore, copper-catalyzed cyclization reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) have been developed to produce thiazole derivatives. organic-chemistry.org These alternative methods can offer advantages in terms of substrate scope and regioselectivity.

Installation and Functionalization of the Acetyl Group

The acetyl group at the 4-position of the thiazole ring is a key structural feature. This group can be introduced in several ways. One common method is to start with a precursor that already contains the acetyl functionality, such as 3-chloro-2,4-pentanedione, which can be used in a Hantzsch-type synthesis. mdpi.com

Alternatively, the acetyl group can be introduced onto a pre-formed thiazole ring through electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. However, the reactivity of the thiazole ring and the directing effects of existing substituents must be carefully considered.

Once installed, the acetyl group can be further functionalized. For example, α-bromination of the acetyl group using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid creates a reactive handle for further synthetic transformations, such as the construction of bis-thiazole systems. mdpi.comnih.gov

Derivatization of the Carboxamide Functionality

The carboxamide group at the 2-position is crucial for the biological activity of many thiazole-based compounds. This functionality is typically introduced by coupling a 2-aminothiazole (B372263) precursor with a suitable carboxylic acid or its activated derivative.

The derivatization of the carboxamide is a key strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. nih.govresearchgate.netmdpi.com This can be achieved by varying the amine component used in the amide bond formation. A wide range of primary and secondary amines can be employed, leading to a diverse library of N-substituted carboxamides. nih.gov Solution-phase parallel synthesis has been effectively used to explore a variety of substituents on the carboxamide nitrogen, allowing for the rapid optimization of biological activity. nih.gov

Furthermore, the amide nitrogen itself can be a point of derivatization. For example, acylation or sulfonylation of the amide nitrogen can lead to further analogues with potentially altered properties. kau.edu.sa The choice of derivatization strategy depends on the specific therapeutic target and the desired structure-activity relationship.

Convergent and Chemo-Selective Synthesis Approaches

Modern organic synthesis prioritizes efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner. Convergent and chemo-selective strategies are central to achieving these goals in the synthesis of substituted thiazoles like this compound. A convergent approach, where different fragments of the target molecule are synthesized separately and then joined, is often more efficient for creating libraries of analogues. researchgate.net Chemo-selectivity, the ability to react with one functional group in the presence of others, is critical when dealing with multifunctional building blocks required for these syntheses. nih.govresearchgate.net

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thiourea or thioamide, has been adapted into various one-pot protocols. For instance, novel thiazole derivatives have been synthesized via a one-pot condensation of components like 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and various aldehydes. ijcce.ac.ir In one such study, orthophosphoric acid was used as a catalyst in acetonitrile, demonstrating the facile nature of this MCR. ijcce.ac.ir

Another example involves a three-component reaction utilizing 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides or phenacyl bromides in dioxane with a catalytic amount of triethylamine (B128534) (TEA). nih.gov Similarly, a one-pot, three-component method using ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite (B8498940) has been developed under ultrasonic irradiation to produce novel thiazole derivatives in high yields. rsc.org These methods highlight the versatility of one-pot sequences in rapidly assembling the thiazole core with diverse functionalities, a strategy directly applicable to the synthesis of this compound analogues.

A study on the synthesis of new thiazole compounds reported a successful one-pot reaction using THF/DMF as the solvent system and Et3N as the base, which provided the best efficiency compared to other tested conditions. dergipark.org.tr

Table 1: Examples of One-Pot Syntheses for Thiazole Derivatives

| Reactants | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, substituted pyrazole-4-carbaldehyde | Orthophosphoric acid | Acetonitrile | Four-component, environmentally benign, high atom economy. | ijcce.ac.ir |

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides | Triethylamine (catalytic) | Dioxane | Three-component, convenient, and rapid. | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, ethyl dichlorophosphite | Triethylamine | THF | Three-component, ultrasound-assisted, high yields. | rsc.org |

In the context of thiazole synthesis, cascade reactions can combine cyclization with other bond-forming events. For example, a domino mechanism involving an SN2 reaction, Michael addition, E1cB reaction, and a mdpi.comnih.gov-H shift has been proposed for the formation of thiazole derivatives. nih.gov This type of multi-step cascade protocol can lead to fused imidazolo-thiazoles in high yields. nih.gov

A ligand-free palladium(II)-catalyzed cascade has been reported for synthesizing 2,4-disubstituted thiazoles. This method involves the reaction of α-thiocyanomethyl ketones with aryl boronic acids, proceeding through a C(sp)-C(sp²) bond formation. nih.gov Such strategies, which combine multiple mechanistically distinct bond-forming processes in a single operation, are powerful tools for creating diverse thiazole libraries. nih.govresearchgate.net While often applied to complex natural product synthesis, the principles are readily adaptable for constructing functionalized heterocycles like this compound. wikipedia.org20.210.105

Optimization of Reaction Conditions and Catalyst Systems

The reaction medium plays a pivotal role in organic synthesis. dergipark.org.tr Traditional syntheses of thiazoles often employed high-boiling-point, harmful solvents like DMF, pyridine (B92270), or nitrobenzene (B124822) under harsh conditions. mdpi.com In recent years, significant efforts have been directed towards "green" chemistry, utilizing more environmentally benign solvents. researchgate.net

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly), have emerged as promising green alternatives. researchgate.netrsc.org For example, the Hantzsch reaction between bromoacetylferrocene and various thioureas has been efficiently carried out in a ChCl/Gly mixture at 80 °C, avoiding volatile organic solvents. rsc.org Another study optimized the synthesis of thiazolo[5,4-d]thiazoles using a mixture of L-proline and ethylene (B1197577) glycol at 130 °C. mdpi.com The influence of the solvent is also highlighted in solid-phase synthesis, where the choice of solvent can significantly affect the preparation of thiazole derivatives. nih.gov

Temperature is another critical parameter. While some reactions require high temperatures for reflux, google.com others proceed efficiently at room temperature or even lower. google.com For instance, the synthesis of certain thiazole carboxamides can be conducted at temperatures ranging from -10 to 100°C, with room temperature being preferred in many cases. google.com The optimal temperature is often dependent on the specific solvent and reactants used. google.com

Table 2: Effect of Solvent and Temperature on Thiazole Synthesis

| Reaction Type | Solvent System | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Hantzsch reaction | Choline chloride/glycerol (1:2) | 80 °C | Good yields, reusable solvent, environmentally benign. | rsc.org |

| Thiazolo[5,4-d]thiazole (B1587360) synthesis | L-proline/ethylene glycol (1:50) | 130 °C | Yields up to 75%, eco-friendly conditions. | mdpi.com |

The formation of the amide bond in this compound and its analogues typically requires the use of activating agents to convert the carboxylic acid into a more reactive intermediate. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govmdpi.com These are often used in combination with a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), to facilitate the reaction. nih.govmdpi.comresearchgate.net This combination has been successfully employed for the coupling of 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid with various aniline (B41778) derivatives. mdpi.com

The choice of base is also crucial, particularly in classical Hantzsch-type syntheses and subsequent modifications. A variety of bases, both stoichiometric and catalytic, are used. These can range from weak bases like sodium acetate (B1210297) (fused) and pyridine to stronger bases like sodium ethoxide, triethylamine (Et3N), and sodium hydride (NaH). dergipark.org.trgoogle.combibliotekanauki.pl The selection of the base can influence reaction rates and, in some cases, the final product distribution. For example, in the synthesis of certain thiazole derivatives, a comparison of different bases and solvents found that a one-pot reaction using Et3N in a THF/DMF mixture gave the highest yield. dergipark.org.tr In the preparation of dasatinib, a potent kinase inhibitor featuring a thiazole carboxamide moiety, sodium hydride was used as the base. google.comgoogle.com

Ultrasound irradiation has become an important tool in green organic synthesis, offering advantages such as increased reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.comnih.gov The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium, which generates localized high temperatures and pressures. mdpi.com

This technique has been successfully applied to the synthesis of various thiazole-containing heterocycles. vipslib.comresearchgate.net For instance, a one-pot, multi-component synthesis of novel pyrazole-thiazole hybrids was achieved in good yields under ultrasound irradiation. researchgate.net Another study reported the efficient synthesis of N-substituted 1,2,4-triazole (B32235) derivatives coupled to an acetamide (B32628) moiety using ultrasound. mdpi.comnih.gov The ultrasound-assisted protocol resulted in excellent yields (75–89%) in just 40–80 minutes at 45–55 °C, a significant improvement over the conventional method which required 16–26 hours for lower to moderate yields (60–75%). mdpi.com

In the synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] dergipark.org.trmdpi.comresearchgate.netdiazaphosphole-6-carboxylates, ultrasonic irradiation at 50 °C in the presence of triethylamine as a catalyst provided the desired products in high yields within a short timeframe. rsc.org However, in some cases, ultrasound may not be effective if the temperature reached is insufficient for the reaction to proceed, as was observed in an attempted synthesis of a thiazolo[5,4-d]thiazole where the temperature only reached 75 °C. mdpi.com This indicates that while powerful, the application of ultrasound must be optimized for each specific chemical transformation.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Compound Type | Method | Time | Yield | Temperature | Reference |

|---|---|---|---|---|---|

| N-substituted 1,2,4-triazole-2-yl-2-sulfanyl acetamide derivatives | Conventional | 16-26 h | 60-75% | Room Temp. | mdpi.com |

| N-substituted 1,2,4-triazole-2-yl-2-sulfanyl acetamide derivatives | Ultrasound-Assisted | 40-80 min | 75-89% | 45-55 °C | mdpi.com |

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogues relies on effective isolation and purification of both the intermediate compounds and the final active molecule. The purity of each component is critical for the progression of the synthetic route and the biological activity of the final product. A variety of standard and advanced techniques are employed to ensure high purity.

Crude products from synthetic reactions are often mixtures containing unreacted starting materials, reagents, solvents, and by-products. Initial workup procedures typically involve extraction and washing steps. For instance, after a reaction, the mixture might be diluted with a solvent like ethyl acetate, washed with water or brine, dried over an agent like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. google.com For thiazole carboxamide derivatives, an acidic wash with diluted HCl is sometimes used to remove unreacted aniline derivatives. acs.org

Following initial workup, the primary methods for purification are chromatography and recrystallization. The choice of method depends on the physical and chemical properties of the compound, such as polarity, solubility, and thermal stability.

Chromatographic Methods

Chromatography is a cornerstone for the purification of this compound and its precursors, prized for its high-resolving power. who.int High-performance liquid chromatography (HPLC) and flash column chromatography are the most frequently mentioned techniques in the synthesis of related thiazole derivatives. who.intresearchgate.net

Flash Column Chromatography: This is a common and efficient method for purifying synthetic intermediates and final thiazole compounds on a preparative scale. researchgate.net The crude material is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is passed through the column to separate the components. The selection of the eluent is crucial for effective separation. A gradient of solvents, typically starting with a non-polar solvent (like hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or dichloromethane), is often used. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final small-scale purification, reversed-phase HPLC is often the method of choice. who.int It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. The use of HPLC has become increasingly significant in quality control for identifying and quantifying materials and products. who.int

The following table summarizes typical chromatographic conditions used for the purification of intermediates and analogues of this compound.

Table 1: Chromatographic Purification Methods for Thiazole Derivatives

| Compound Type | Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| 2-Amino-5-thiazolecarboxamide derivatives | Flash Column Chromatography | Silica Gel | Not specified | researchgate.net |

| N-(5-Acetyl-4-methylthiazol-2-yl)-2,6-difluorobenzamide | Silica Gel Chromatography | Silica Gel | Not specified, but initial workup with Ethyl Acetate | google.com |

| Thiazole Carboxamide derivatives | Column Chromatography | Silica Gel | Not specified | nih.gov |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, capable of yielding highly pure crystalline products. The process involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point. For thiazole derivatives, various organic solvents are employed. After purification by flash column chromatography, white crystals of some 2-amino-5-thiazolecarboxamide derivatives have been isolated, indicating that a final recrystallization step may be used to obtain the product in a highly pure, crystalline form. researchgate.net

Isolation of Intermediates

The multi-step synthesis of this compound involves the formation of several key intermediates that must be purified before proceeding to the next step. For example, in a Hantzsch-type thiazole synthesis, an α-haloketone is a common intermediate.

α-Bromo Ketone Intermediate: The synthesis of novel thiazole derivatives often involves the α-bromination of an acetyl group. N-bromosuccinimide (NBS) is a common reagent for this transformation. The resulting α-bromo ketone intermediate is typically purified to remove unreacted starting material and succinimide (B58015) by-products before its use in the subsequent cyclization step to form the thiazole ring. nih.gov

The following table outlines purification strategies for key synthetic intermediates.

Table 2: Purification of Synthetic Intermediates

| Intermediate | Synthetic Step | Purification Method | Details | Reference |

|---|---|---|---|---|

| Thioamide | Benzamide conversion | Reaction with Lawesson's reagent | The thioamide is typically used in the next step after workup, with purification of the final product being the primary focus. | |

| α-Bromo Ketone | α-bromination of an acetyl group | Workup | N-bromosuccinimide is used as the brominating agent; purification removes by-products. | nih.gov |

By carefully selecting and applying these isolation and purification techniques, chemists can obtain this compound and its precursors with the high degree of purity required for further research and development.

In Depth Analysis of Chemical Reactivity and Reaction Mechanisms

Electronic Structure and Reactive Sites of the Thiazole (B1198619) Ring

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This arrangement results in significant π-electron delocalization, which imparts a degree of aromaticity greater than that of corresponding oxazoles. wikipedia.orgwikipedia.org The electron distribution within the thiazole ring is not uniform. The nitrogen atom acts as an electron sink, leading to a general deactivation of the ring towards electrophilic substitution compared to benzene. ias.ac.in

Calculations of pi-electron density reveal specific reactive sites on the unsubstituted thiazole ring. The C5 position is marked as the primary site for electrophilic substitution, while the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack or deprotonation by strong bases. wikipedia.orgpharmaguideline.com

In 4-Acetyl-2-thiazolecarboxamide, the presence of two strong electron-withdrawing groups (EWGs) significantly modifies this inherent reactivity profile:

2-Carboxamide (B11827560) Group : This group at the C2 position further increases the electron deficiency of this carbon, making it a potent site for nucleophilic attack if the amide were to be converted into a better leaving group. However, it also precludes the typical C2-deprotonation seen in simpler thiazoles. pharmaguideline.com

4-Acetyl Group : As an EWG, the acetyl group reduces the electron density at the C4 and C5 positions of the ring. This deactivation makes electrophilic substitution at the C5 position, while still the most likely site, more difficult to achieve than in an unsubstituted thiazole. science.gov

The cumulative effect of these two EWGs is a highly electron-poor aromatic ring, which influences the reactivity of all parts of the molecule. The ring itself is generally resistant to electrophilic attack, while the functional groups attached to it become the primary centers of chemical transformations.

Table 1: Predicted Reactive Sites of the this compound Ring

| Ring Position | Substituent | Electronic Effect | Predicted Reactivity |

| C2 | Carboxamide | -I, -M (EWG) | Site for potential nucleophilic acyl substitution; Ring deactivated. |

| N3 | - | Lone pair availability | Site for protonation or alkylation (less basic than imidazole). wikipedia.org |

| C4 | Acetyl | -I, -M (EWG) | Ring deactivated; Carbonyl carbon is electrophilic. |

| C5 | Hydrogen | - | Most electron-rich carbon, but deactivated; Potential site for electrophilic attack under harsh conditions. pharmaguideline.com |

Reaction Pathways of the Acetyl Group on the Thiazole Ring

The acetyl group at the C4 position is a versatile functional handle, and its carbonyl moiety and α-hydrogens are the sites of several important chemical transformations.

Oxidative Transformations of the Acetyl Moiety

The acetyl group, being a methyl ketone, is susceptible to oxidation, most notably via the haloform reaction . This reaction occurs under basic conditions with excess halogen (Cl₂, Br₂, or I₂). wikipedia.orgacs.org The mechanism involves the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by a hydroxide (B78521) ion, leading to cleavage of the carbon-carbon bond.

Mechanism of the Haloform Reaction:

Enolate Formation : A hydroxide ion removes an acidic α-hydrogen from the methyl group to form an enolate. byjus.com

Halogenation : The enolate acts as a nucleophile, attacking the diatomic halogen (e.g., Br₂). This step is repeated two more times, with each successive halogenation making the remaining α-hydrogens more acidic and the reaction faster. pressbooks.pub

Nucleophilic Attack : A hydroxide ion attacks the electrophilic carbonyl carbon of the resulting trihalo ketone.

Cleavage : The carbonyl double bond reforms, expelling the trihalomethyl anion (⁻CX₃), a good leaving group due to the inductive effect of the three halogens. wikipedia.orgbyjus.com

Protonation : The ⁻CX₃ anion is a strong base and is immediately protonated by the newly formed carboxylic acid (or solvent) to yield a haloform (e.g., bromoform, CHBr₃). The final product is the carboxylate salt of the thiazole. byjus.com

This reaction effectively converts the acetyl group into a carboxylic acid (after an acidic workup), yielding 2-carboxamide-thiazole-4-carboxylic acid. acs.orgchemistrysteps.com

Reductive Transformations of the Acetyl Moiety

The acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group, depending on the reagents and conditions employed.

Reduction to an Alcohol : The carbonyl of the acetyl group can be readily reduced to a secondary alcohol (1-(2-carboxamido-thiazol-4-yl)ethanol) using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) . This reduction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). NaBH₄ is a chemoselective reagent that will reduce the ketone without affecting the more stable carboxamide group or the aromatic thiazole ring. scielo.org.zanih.gov

Reduction to an Alkane (Deoxygenation) : Complete removal of the carbonyl oxygen to form a 4-ethyl-2-thiazolecarboxamide can be achieved under harsher conditions using either the Clemmensen or Wolff-Kishner reduction. The choice between these two methods is dictated by the stability of the other functional groups in the molecule. vedantu.comstackexchange.com

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). vedantu.comquora.com It is effective for aryl-alkyl ketones but is incompatible with substrates that are sensitive to strong acid. Given that the amide bond can be hydrolyzed under strong acidic conditions, this method may lead to side products or complete degradation of the carboxamide group. stackexchange.comquora.com

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures, typically in a high-boiling solvent such as ethylene (B1197577) glycol. askiitians.com The mechanism involves the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane. askiitians.com This method is suitable for base-stable compounds and would be the preferred method for the deoxygenation of this compound to preserve the amide functional group. stackexchange.com

Table 2: Comparison of Reduction Methods for the Acetyl Group

| Method | Reagent(s) | Product | Conditions | Suitability for this compound |

| Hydride Reduction | NaBH₄, MeOH | 1-(2-carboxamido-thiazol-4-yl)ethanol | Mild, Room Temp. | High (chemoselective for the ketone). |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 4-Ethyl-2-thiazolecarboxamide | Harsh, Acidic, Heat | Low (risk of amide hydrolysis). stackexchange.com |

| Wolff-Kishner Reduction | N₂H₄, KOH, Ethylene Glycol | 4-Ethyl-2-thiazolecarboxamide | Harsh, Basic, High Temp. | High (preserves the amide group). askiitians.com |

Alpha-Halogenation Reactions

The methyl protons of the acetyl group are α- to the carbonyl and can be replaced by halogens (Cl, Br, I) through an enol or enolate intermediate. The outcome of the reaction is highly dependent on the pH of the reaction medium. pressbooks.pub

Acid-Catalyzed Halogenation : In the presence of an acid catalyst (e.g., HBr in acetic acid), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen source like Br₂. This typically results in mono-halogenation. pressbooks.publibretexts.org Further halogenation is disfavored because the electron-withdrawing effect of the first halogen destabilizes the protonated carbonyl intermediate required for subsequent enol formation. pressbooks.pub

Base-Promoted Halogenation : Under basic conditions (e.g., NaOH), an enolate is formed by deprotonation of an α-hydrogen. The enolate attacks the halogen. Unlike the acid-catalyzed version, this reaction is difficult to stop at mono-substitution. The electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation steps faster than the first. pressbooks.publibretexts.org This leads to the formation of a trihalogenated acetyl group, which is the first stage of the haloform reaction as described previously. byjus.com

Reactivity of the Carboxamide Functional Group in Synthetic Transformations

The carboxamide at the C2 position is a key functional group whose reactivity is influenced by the attached electron-withdrawing thiazole ring.

Amide Bond Formation and Cleavage Reactions

Amide Bond Formation : The synthesis of this compound would typically involve the formation of the amide bond from its constituent carboxylic acid and amine. A common laboratory method involves activating the corresponding 4-acetyl-thiazole-2-carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using peptide coupling reagents (e.g., DCC, EDCI/HOBt). google.commasterorganicchemistry.com This activated intermediate is then treated with ammonia (B1221849) or an ammonia equivalent to form the primary carboxamide.

Amide Bond Cleavage (Hydrolysis) : The amide bond, while generally stable, can be cleaved under harsh conditions. The hydrolysis of the carboxamide group in this compound would yield 4-acetyl-thiazole-2-carboxylic acid and ammonia. This reaction can be catalyzed by either strong acid or strong base, typically requiring heat. youtube.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, the nitrogen is converted into a good leaving group (ammonia), which is expelled to reform the carbonyl. Under acidic conditions, the final products are the carboxylic acid and an ammonium (B1175870) ion. youtube.comyoutube.com

Base-Catalyzed Hydrolysis : This mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the amide anion (⁻NH₂) is a high-energy step, but it is driven forward by a subsequent acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid. The final products after this irreversible step are the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate to obtain the free carboxylic acid. youtube.comkhanacademy.org

The electron-withdrawing nature of the 2-thiazolyl group is expected to make the carbonyl carbon of the carboxamide more electrophilic, potentially facilitating nucleophilic attack compared to a simple alkyl amide.

Nucleophilic and Electrophilic Reactivity of the Carboxamide

The carboxamide functional group of this compound presents a dual nature in its reactivity, capable of acting as both a nucleophile and, under certain conditions, rendering its carbonyl carbon susceptible to electrophilic attack. This reactivity is significantly influenced by the electronic properties of the 4-acetylthiazole ring system.

Nucleophilic Character: The nitrogen atom of the carboxamide group possesses a lone pair of electrons, imparting nucleophilic character to the molecule. However, this nucleophilicity is considerably diminished due to the delocalization of the lone pair into the adjacent carbonyl group through resonance. This resonance stabilization contributes to the planar geometry of the amide bond. Furthermore, the electron-withdrawing nature of the thiazole ring can further decrease the electron density on the nitrogen atom, making it a relatively weak nucleophile. Reactions involving the nitrogen atom as a nucleophile, such as N-alkylation or N-acylation, would typically require strong electrophiles and potentially harsh reaction conditions.

Electrophilic Character: The carbonyl carbon of the carboxamide is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, the resonance donation from the nitrogen atom's lone pair reduces the electrophilicity of this carbon, making carboxamides generally less reactive towards nucleophiles than other carbonyl compounds like ketones or esters. Nucleophilic attack at the carbonyl carbon is a key step in the hydrolysis of the carboxamide, a reaction that typically requires acidic or basic catalysis to proceed at a reasonable rate. researchgate.netpressbooks.pub

Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by weak nucleophiles like water. In basic media, a strong nucleophile such as a hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. The reactivity of the carboxamide in this compound towards nucleophilic acyl substitution is also influenced by the stability of the leaving group. In this case, the expulsion of the amino group would be required, which is generally a poor leaving group.

The presence of substituents on the thiazole ring can modulate this reactivity. The acetyl group at the 4-position, being an electron-withdrawing group, can indirectly influence the electronic environment of the carboxamide at the 2-position. Studies on related thiazole carboxamide derivatives have shown that the nature and position of substituents on the ring have a non-negligible influence on their reactivity and biological activity. tandfonline.comnih.gov

| Reactive Center | Type of Reactivity | Influencing Factors |

| Carboxamide Nitrogen | Nucleophilic (weak) | Resonance delocalization with the carbonyl group; Electron-withdrawing effect of the thiazole ring. |

| Carboxamide Carbonyl Carbon | Electrophilic (moderate) | Resonance donation from the nitrogen lone pair; Requires activation (e.g., protonation) for reaction with weak nucleophiles. |

Mechanisms of Intermolecular and Intramolecular Rearrangements

While specific studies on the intermolecular and intramolecular rearrangements of this compound are not extensively documented, the thiazole core and the attached functional groups suggest the possibility of several rearrangement pathways, particularly under photochemical or thermal conditions.

Photochemical Rearrangements: Thiazole and its derivatives are known to undergo photochemical rearrangements. rsc.org These reactions often proceed through high-energy intermediates and can lead to the formation of isomeric structures. For this compound, UV irradiation could potentially induce rearrangements of the thiazole ring itself, leading to the formation of isothiazole (B42339) or other heterocyclic systems. The exact nature of these rearrangements would depend on the reaction conditions, including the wavelength of light and the solvent used.

Acid-Catalyzed Rearrangements: In the presence of strong acids, intramolecular cyclization reactions are a possibility. For instance, the acetyl group's carbonyl oxygen could, under certain conditions, act as an internal nucleophile, potentially leading to the formation of fused ring systems, although this would likely require significant activation. Studies on related systems have shown that acid-induced intramolecular cyclization can occur in molecules containing appropriately positioned functional groups. nih.govrsc.org

Intramolecular Hydrogen Transfer: The presence of the acetyl and carboxamide groups allows for the possibility of intramolecular hydrogen transfer, which can be a precursor to other rearrangements. For example, a proton transfer from the amide nitrogen to the acetyl oxygen could initiate subsequent cyclization or rearrangement pathways.

Investigation of Proton Transfer and Tautomerism Within the Molecular Framework

The molecular structure of this compound allows for the existence of several tautomeric forms due to proton transfer events. The two primary types of tautomerism to consider are the keto-enol tautomerism of the acetyl group and the amide-imidic acid tautomerism of the carboxamide group.

Keto-Enol Tautomerism: The 4-acetyl group can exist in equilibrium between its keto form and its enol form. masterorganicchemistry.com This equilibrium is a dynamic process involving the migration of a proton from the methyl group to the carbonyl oxygen, with a concurrent shift of the pi-electrons.

Keto form: CH₃-C(=O)-

Enol form: CH₂=C(OH)-

The position of this equilibrium is highly dependent on the solvent and temperature. thermofisher.comnanalysis.com In general, for simple ketones, the keto form is significantly more stable and therefore predominates. masterorganicchemistry.com However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with the aromatic thiazole ring. Spectroscopic techniques, particularly NMR, are powerful tools for studying keto-enol tautomerism by identifying the distinct signals for the protons and carbons in each tautomeric form. thermofisher.comyoutube.com

Amide-Imidic Acid Tautomerism: The 2-carboxamide group can also exhibit tautomerism, existing in equilibrium between the amide form and the imidic acid (or isoamide) form. thieme-connect.de This involves the transfer of a proton from the nitrogen atom to the carbonyl oxygen.

Amide form: -C(=O)NH₂

Imidic acid form: -C(OH)=NH

Theoretical investigations on similar amide systems suggest that the amide form is generally significantly more stable than the imidic acid tautomer. thieme-connect.denih.govfigshare.com Computational studies on related heteroaromatic carboxamides have confirmed the greater stability of the amide tautomer in the gas phase. nih.govfigshare.com The energy barrier for this proton transfer can be substantial, but it can be influenced by the surrounding environment, such as the solvent. nih.gov

Proton Transfer Barriers: The interconversion between these tautomeric forms involves overcoming an energy barrier for proton transfer. Computational studies on proton transfer in related systems, such as acetylacetone, have been used to calculate these barrier heights. rsc.org For this compound, the barriers for proton transfer would be influenced by the electronic nature of the thiazole ring and the potential for intramolecular hydrogen bonding between the acetyl and carboxamide groups. The investigation of these proton transfer processes provides insight into the molecule's reactivity and potential biological activity. pku.edu.cnnih.gov

| Tautomerism Type | Tautomeric Forms | Predominant Form (General) |

| Keto-Enol | Keto: -C(=O)CH₃ Enol: -C(OH)=CH₂ | Keto |

| Amide-Imidic Acid | Amide: -C(=O)NH₂ Imidic Acid: -C(OH)=NH | Amide |

Based on a comprehensive search of available scientific literature, dedicated computational and theoretical chemistry studies focusing solely on the chemical compound “this compound” could not be located. As a result, the specific data required to populate the requested article outline, including quantum chemical calculations, Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, Fukui function analysis, and conformational analysis for this particular compound, is not available in the public domain.

The explicit instructions to generate content strictly adhering to the provided outline and to focus solely on "this compound" cannot be fulfilled without these specific research findings. Providing information on related thiazole or acetamide (B32628) derivatives would deviate from the stated requirements. Therefore, it is not possible to generate the requested scientifically accurate and detailed article at this time.

Computational and Theoretical Chemistry Studies

Analysis of Intermolecular Interactions in Solid and Solution States

Understanding the intermolecular interactions of 4-Acetyl-2-thiazolecarboxamide is crucial for predicting its crystal structure, solubility, and other physicochemical properties. Computational tools allow for a detailed analysis of these forces in the solid state.

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For thiazole (B1198619) and thiadiazole derivatives, Hirshfeld analyses have consistently shown the prevalence of several key interactions: nih.goviucr.org

H···H Contacts: These are typically the most abundant interactions, often comprising over 30-50% of the total surface contacts, representing van der Waals forces. nih.govresearchgate.net

O···H/H···O and N···H/H···N Contacts: These represent conventional and non-conventional hydrogen bonds and are significant contributors to crystal cohesion, often accounting for 10-25% of contacts. nih.govnih.gov

S···H/H···S and S···C/C···S Contacts: The sulfur atom in the thiazole ring is frequently involved in weak intermolecular contacts, which play a crucial role in the supramolecular assembly. nih.goviucr.org

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 37% - 55% | Represents general van der Waals forces, most abundant contact. |

| O···H/H···O | 14% - 17% | Indicates hydrogen bonding involving oxygen atoms (e.g., from a carbonyl group). |

| S···H/H···S | 15% - 22% | Weak interactions involving the thiazole sulfur atom. |

| N···H/H···N | 13% - 24% | Represents hydrogen bonding involving nitrogen atoms. |

| C···H/H···C | ~8% | Weak C-H···π or other carbon-hydrogen interactions. |

Data compiled from representative studies on thiazole derivatives. nih.govnih.govresearchgate.net

This analysis provides a detailed fingerprint of how molecules like this compound would pack in a crystal, highlighting the specific forces that stabilize the solid-state structure.

Energy framework analysis is a computational tool that builds on Hirshfeld surface analysis to quantify the energetic contributions of intermolecular interactions to the crystal's stability. It calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors in the crystal lattice. researchgate.net

The results are often visualized as cylindrical frameworks where the thickness of the cylinder is proportional to the strength of the interaction energy. researchgate.net This provides a clear and intuitive picture of the supramolecular assembly and the dominant forces holding the crystal together.

Studies on similar organic molecular crystals often reveal that:

Dispersion forces are a significant, and frequently dominant, contributor to the total stabilization energy, highlighting the importance of van der Waals interactions in the crystal packing. researchgate.net

Electrostatic forces , primarily from hydrogen bonds, form the most directionally specific and energetically strong interaction pathways, often dictating the primary structural motifs.

By calculating these interaction energies, energy framework analysis provides a quantitative understanding of the crystal's architecture and stability, complementing the visual insights from Hirshfeld surface analysis. researchgate.net

Applications in Organic Synthesis and Advanced Derivative Development

4-Acetyl-2-thiazolecarboxamide as a Versatile Building Block in Heterocyclic Chemistry

This compound serves as a versatile synthon for the construction of more complex heterocyclic systems. The inherent reactivity of its functional groups allows for a range of chemical transformations. The acetyl group can undergo reactions typical of ketones, such as condensation, reduction, and oxidation, while the carboxamide can be hydrolyzed, dehydrated, or engaged in coupling reactions. Furthermore, the thiazole (B1198619) ring itself can participate in various substitution reactions, making this compound a highly adaptable starting material for generating novel chemical entities with potential applications in drug discovery and materials science. The reactivity of the thiazole ring is influenced by the substituents at its various positions, which can lead to further structural diversification. analis.com.my

Rational Design and Synthesis of Novel Thiazole-Carboxamide Analogs

The rational design of new analogs of this compound focuses on systematically modifying its core structure to explore and optimize its chemical and biological properties. This involves targeted alterations of the acetyl moiety, the thiazole ring, and the carboxamide substituents.

The acetyl group at the 4-position of the thiazole ring is a key site for chemical elaboration. Its carbonyl functionality allows for a variety of transformations to introduce structural diversity.

Table 1: Potential Modifications of the Acetyl Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Reduction | NaBH₄, MeOH | Hydroxyethyl |

| Oxidation | SeO₂, Dioxane | Glyoxalyl |

| Condensation | ArCHO, NaOH/EtOH | α,β-Unsaturated ketone (Chalcone-like) |

| Halogenation | Br₂, Acetic Acid | Bromoacetyl |

| Amination | Reductive amination with amines | Aminoethyl |

These modifications can significantly impact the molecule's steric and electronic properties, which is a crucial aspect of developing new derivatives with tailored functions. For instance, the synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation introduces a Michael acceptor, which can be a key feature for biological activity.

The electronic nature of the thiazole ring can be modulated by introducing various substituents. The positions available for substitution on the this compound core are primarily the 5-position. The introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the entire molecule. For example, the presence of an electron-donating group at the 5-position can enhance electrophilic substitution reactions on the ring, while an electron-withdrawing group would have the opposite effect. Structure-activity relationship (SAR) studies on thiazole derivatives have shown that substituents at the 2 and 4-positions are crucial for their biological activities. researchgate.net

The carboxamide group at the 2-position is another key handle for derivatization. The primary amide offers opportunities for N-substitution, allowing for the introduction of a wide array of functional groups and molecular scaffolds.

Table 2: Examples of Carboxamide Derivatization

| Reagent | Reaction Type | Resulting Moiety |

| Alkyl/Aryl Halides | N-Alkylation/N-Arylation | N-Substituted Carboxamide |

| Carboxylic Acids | Amide Coupling (e.g., with EDCI) | N-Acyl Carboxamide |

| Isocyanates | Addition | N-Carbamoyl Carboxamide |

| Sulfonyl Chlorides | N-Sulfonylation | N-Sulfonyl Carboxamide |

Creation of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds (e.g., pyrazole (B372694), pyrimidine (B1678525), thiophene)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. This compound is a suitable platform for creating such hybrid molecules. The carboxamide functional group can act as a linker to connect the thiazole core to other heterocyclic systems like pyrazole, pyrimidine, and thiophene (B33073).

Pyrazole Hybrids: Thiazole-pyrazole hybrids have been synthesized and have shown a range of biological activities. ekb.eg The synthesis can involve the coupling of a pyrazole carboxylic acid with the amino group of a modified 4-acetyl-2-aminothiazole, or by constructing the pyrazole ring onto a thiazole precursor.

Pyrimidine Hybrids: Thiazole-pyrimidine hybrids are also of interest due to the diverse biological activities associated with both heterocycles. Synthetic strategies often involve the condensation of a thiazole-containing intermediate with a suitable three-carbon unit to form the pyrimidine ring.

Thiophene Hybrids: The combination of thiazole and thiophene rings has led to the development of compounds with interesting electronic and biological properties. nih.gov These hybrids can be synthesized through cross-coupling reactions or by building one heterocycle onto the other.

Structure-Reactivity Relationships in Designed Derivative Libraries

The systematic synthesis of derivative libraries based on the this compound scaffold allows for the exploration of structure-reactivity relationships. By correlating the structural modifications with changes in chemical reactivity or biological activity, it is possible to identify key structural features that govern the molecule's properties. For instance, a library of analogs with varying substituents on the thiazole ring or the carboxamide nitrogen can be screened to understand the electronic and steric effects on a particular reaction or biological target. SAR studies have demonstrated that even minor structural changes, such as the position of a substituent on the thiazole ring, can significantly impact the biological activity of the resulting compounds. ijper.org

Impact of Structural Modifications on Chemical Transformations

The reactivity of this compound is dictated by the interplay of its three key functional groups: the acetyl group at the 4-position, the carboxamide group at the 2-position, and the thiazole ring itself. Modifications to any of these sites would significantly influence the compound's participation in chemical transformations.

Modifications of the Acetyl Group:

The acetyl group's methyl ketone is a versatile handle for a variety of organic reactions.

Alpha-Halogenation: The acidic alpha-protons of the acetyl group are susceptible to halogenation, typically using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This transformation would yield an α-haloketone, a valuable intermediate for the synthesis of other heterocyclic systems through reactions like the Hantzsch thiazole synthesis.

Condensation Reactions: The carbonyl group can undergo aldol (B89426) or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. These products can then serve as Michael acceptors or substrates for cycloaddition reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol could then be used in esterification or etherification reactions to introduce further diversity.

Modifications of the Carboxamide Group:

The carboxamide at the 2-position is generally less reactive than the acetyl group but still offers avenues for modification.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to other derivatives such as esters or acid chlorides.

Dehydration: Treatment with dehydrating agents like phosphorus oxychloride could convert the primary amide to a nitrile. The nitrile group is a versatile functional group that can participate in cycloadditions or be hydrolyzed to a carboxylic acid.

N-Alkylation/Arylation: The amide nitrogen can be alkylated or arylated under suitable conditions, although this can be challenging for primary amides.

Modifications of the Thiazole Ring:

The thiazole ring itself can undergo electrophilic substitution, although the presence of the deactivating acetyl and carboxamide groups would make such reactions challenging. The likely site of substitution would be the C5 position.

The following table summarizes the potential impact of structural modifications:

| Functional Group | Modification Reaction | Potential Outcome |

| Acetyl Group (C4) | Alpha-Halogenation | Formation of α-haloketones for further heterocycle synthesis. |

| Aldol/Claisen-Schmidt Condensation | Synthesis of α,β-unsaturated carbonyl compounds. | |

| Reduction | Conversion to a secondary alcohol for esterification/etherification. | |

| Carboxamide Group (C2) | Hydrolysis | Formation of the corresponding carboxylic acid. |

| Dehydration | Conversion to a nitrile functional group. | |

| Thiazole Ring | Electrophilic Substitution | Potential for substitution at the C5 position, though likely difficult. |

Correlating Electronic Properties with Reaction Outcomes

The electronic nature of the thiazole ring, influenced by the electron-withdrawing acetyl and carboxamide groups, is crucial in determining the outcome of its reactions. Both the acetyl and carboxamide groups are deactivating, pulling electron density away from the thiazole ring.

This electron deficiency has several consequences:

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the thiazole ring could make it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

Reactivity of the Acetyl Group: The electron-withdrawing effect of the thiazole ring enhances the acidity of the alpha-protons of the acetyl group, facilitating enolate formation and subsequent reactions like halogenation and condensation.

Reactivity of the Carboxamide Group: The electron-withdrawing nature of the thiazole ring would likely decrease the nucleophilicity of the amide nitrogen, making N-alkylation more difficult. Conversely, it could facilitate hydrolysis of the amide bond.

The electronic properties and their predicted influence on reactivity are outlined in the table below:

| Electronic Property | Influencing Groups | Predicted Effect on Reactivity | Example Reaction Outcome |

| Electron-deficient thiazole ring | Acetyl and Carboxamide groups | Increased susceptibility to nucleophilic attack. | Potential for SNAr reactions if a suitable leaving group is present. |

| Increased acidity of acetyl α-protons | Thiazole ring, Carboxamide group | Facile formation of enolates. | Higher yields and faster rates in condensation and halogenation reactions. |

| Decreased nucleophilicity of amide nitrogen | Thiazole ring, Acetyl group | Reduced reactivity in N-alkylation reactions. | Slower reaction rates or requirement for stronger electrophiles and harsher conditions for N-alkylation. |

Future Directions and Emerging Research Avenues for 4 Acetyl 2 Thiazolecarboxamide

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. bohrium.commdpi.com For 4-Acetyl-2-thiazolecarboxamide, future research will likely focus on developing synthetic routes that align with these principles. Traditional methods for synthesizing thiazole (B1198619) derivatives can involve hazardous reagents and generate significant waste. bohrium.com Therefore, the development of eco-friendly alternatives is a priority.

Key areas of exploration for the sustainable synthesis of this compound and its derivatives include:

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. Investigating one-pot syntheses for the this compound scaffold could significantly reduce waste and energy consumption. nih.gov

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of sustainable chemistry. bohrium.com Research into the solubility and reactivity of starting materials for this compound in such solvents is a promising avenue.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. semanticscholar.org Applying these techniques to the synthesis of this compound could offer significant advantages.

Catalysis: The development and use of reusable and non-toxic catalysts, such as biocatalysts or solid-supported catalysts, can greatly improve the sustainability of a synthetic process. bohrium.com Exploring catalytic systems for the key bond-forming reactions in the synthesis of this compound is a key future direction.

High-Throughput Screening of Chemical Space for Novel Derivatives

To explore the full therapeutic and material science potential of the this compound scaffold, the synthesis and screening of a diverse library of its derivatives are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of new lead molecules. nih.gov

Future research in this area should focus on:

Combinatorial Chemistry: The generation of a large and diverse library of this compound derivatives by systematically modifying the acetyl and carboxamide functional groups. This can be achieved through parallel synthesis techniques.

Fragment-Based Screening: Assembling a focused library of fragment-sized thiazoles related to this compound for screening against various biological targets. nih.gov This approach can identify smaller, less complex molecules that can be optimized into potent leads. nih.gov

Development of Novel Assays: Designing and validating robust and sensitive assays for HTS that are relevant to the potential applications of this compound, such as anticancer or antimicrobial screens. acs.orgnih.gov

The data generated from HTS campaigns will be invaluable for establishing structure-activity relationships (SAR) and guiding the design of more potent and selective derivatives.

Advancements in In Silico Prediction and Computational Design

Computational methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. figshare.com For this compound, in silico approaches can significantly accelerate the discovery and optimization process.

Future computational research should encompass:

Molecular Docking and Virtual Screening: Utilizing molecular docking simulations to predict the binding modes and affinities of this compound derivatives with various biological targets. acs.orgnih.gov This can be used to virtually screen large compound libraries and prioritize candidates for experimental testing. researchgate.net

Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. acs.orgnih.gov This can provide insights into their mechanism of action and guide the design of molecules with desired electronic properties.

ADME-Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of novel derivatives. acs.orgnih.gov This early-stage assessment of drug-likeness can help to reduce the attrition rate of compounds in later stages of development.

Exploration of this compound in Functional Material Chemistry

The unique electronic and structural properties of the thiazole ring make it a valuable building block for functional organic materials. nbinno.com Thiazole-based compounds have shown promise as organic semiconductors for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

The exploration of this compound in material science represents a novel and exciting research frontier. Key areas for investigation include:

Synthesis of Conjugated Polymers and Small Molecules: Designing and synthesizing polymers and small molecules incorporating the this compound unit to create novel semiconducting materials. The electron-withdrawing nature of the acetyl and carboxamide groups could be exploited to tune the electronic properties of these materials. rsc.org

Investigation of Optoelectronic Properties: Characterizing the photophysical and electronic properties of new materials based on this compound, including their absorption and emission spectra, energy levels, and charge transport characteristics. nbinno.com

Device Fabrication and Characterization: Fabricating and testing electronic devices, such as OFETs and OPVs, using these new materials to evaluate their performance and potential for practical applications.

The table below outlines potential research directions for this compound in functional material chemistry.

| Research Direction | Focus Area | Potential Applications |

| Synthesis of Novel Materials | Polymerization of this compound monomers | Organic semiconductors, conductive polymers |

| Design of small molecule semiconductors | Organic Field-Effect Transistors (OFETs) | |

| Characterization of Properties | UV-Vis and fluorescence spectroscopy | Optoelectronic properties |

| Cyclic voltammetry | Energy level determination | |

| Device Integration | Fabrication of thin-film transistors | Flexible electronics |

| Incorporation into photovoltaic cells | Organic solar cells |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by enabling the analysis of large datasets and the development of predictive models. preprints.orgmdpi.com The integration of these technologies into the research pipeline for this compound can significantly accelerate progress.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and synthetic accessibility of novel this compound derivatives. These models can be trained on existing data for thiazole compounds and refined as new data for the target scaffold becomes available.

De Novo Design: Utilizing generative AI models to design novel this compound derivatives with desired properties. These models can explore a vast chemical space and propose innovative molecular structures that may not be conceived through traditional design approaches.

Reaction Optimization and Retrosynthesis: Employing AI-driven tools to predict optimal reaction conditions and to propose efficient retrosynthetic pathways for the synthesis of complex this compound derivatives. preprints.orgsynthiaonline.com This can save significant time and resources in the laboratory. mdpi.com

The synergy between AI/ML and experimental chemistry holds immense promise for the rapid discovery and optimization of new compounds based on the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-Acetyl-2-thiazolecarboxamide derivatives?

- Methodological Answer : The most common approach involves coupling thiazolecarboxylic acids with amines using EDCI/HOBt-mediated amidation (e.g., compound 4a in ). Solvent systems like DCM or DMF are preferred, with yields optimized by stoichiometric ratios (e.g., 2–3 equivalents of amine to acid, as in ). Purification typically employs silica chromatography or recrystallization, with HPLC used for final purity validation (98–99% purity in ).

- Key Data :

| Compound | Yield (%) | Purity (%) | Method | Reference |

|---|---|---|---|---|

| 32 | 98 | 98 | EDCI/HOBt | |

| 4a | 98.7 | >95 | EDCI/HOBt | |

| 69 | 6 | N/A | Method A |

Q. Which spectroscopic techniques are critical for characterizing thiazolecarboxamide derivatives?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming regiochemistry and substituent orientation (e.g., δ 8.98 ppm for aromatic protons in ).

- ESI-MS : Validates molecular weight (e.g., m/z 589.3 for compound 19 in ).

- HPLC : Assesses purity (e.g., tR = 13.8 min for acetonitrile/water systems in ).

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer :

- Anticancer : Cell viability assays (e.g., MTT) against cancer lines (e.g., ’s 4a with IC50 < 10 µM).

- Antimicrobial : Disk diffusion or microbroth dilution for bacterial/fungal strains (e.g., thiadiazole derivatives in ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar thiazolecarboxamide derivatives?

- Methodological Answer :

- Variable Temperature NMR : Differentiates dynamic processes (e.g., rotamers in bulky substituents).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., compound 29’s aromatic couplings in ).

- Computational Modeling : Correlates experimental shifts with DFT-calculated chemical shifts.

Q. What strategies optimize reaction yields in synthesizing analogues with bulky substituents?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–3 min cyclization in ).

- Protecting Groups : Use tert-butyl carbamate (Boc) to prevent steric hindrance (e.g., compound 68 in ).

- Catalytic Systems : Copper(I) iodide/proline for azide-alkyne cycloadditions (e.g., compound 29 in ).

Q. How can SAR studies guide the design of potent thiazolecarboxamide inhibitors?

- Methodological Answer :

- Substituent Mapping : Replace acetyl groups with electron-withdrawing moieties (e.g., trifluoromethyl in ’s compound 67) to enhance binding.

- Bioisosteric Replacement : Substitute thiazole with oxadiazole () or pyrimidine ( ) for improved solubility.

- Molecular Docking : Validate interactions with target proteins (e.g., GSK-3β in ).

Data Contradiction Analysis

- Issue : Conflicting purity reports for compound 34 (31% in vs. >95% for analogues).

Key Safety Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.